8-bromo-8H-quinazolin-4-one
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Overview
Description
8-bromo-8H-quinazolin-4-one is a derivative of quinazolinone, a class of compounds known for their diverse biological activities Quinazolinones are heterocyclic compounds containing a benzene ring fused with a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
8-bromo-8H-quinazolin-4-one can be synthesized through several methods. One common approach involves the reaction of 2-aminobenzamide with bromine in the presence of a suitable solvent. The reaction typically proceeds under mild conditions, yielding the desired product with high efficiency . Another method involves the use of 2-aminobenzamide and thiols in a one-pot intermolecular annulation reaction, which is transition-metal-free and external oxidant-free .
Industrial Production Methods
Industrial production of this compound often employs microwave-assisted synthesis due to its efficiency and reduced reaction times. This method involves the condensation of 2-(o-aminophenyl)-4(3H)-quinazolinone with ortho-ester under microwave irradiation, resulting in high yields and purity .
Chemical Reactions Analysis
Types of Reactions
8-bromo-8H-quinazolin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like N-halosulfonamides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include N-halosulfonamides, thiols, and various oxidizing and reducing agents. Reaction conditions typically involve mild temperatures and solvents like ethanol or acetic acid .
Major Products
The major products formed from these reactions include substituted quinazolinones, which exhibit enhanced biological activities and potential therapeutic applications .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 8-bromo-8H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. It functions as an inhibitor of enzymes like tankyrases and poly(ADP-ribose) polymerases (PARPs), which play crucial roles in cellular signaling and DNA repair . By binding to the nicotinamide site of these enzymes, the compound disrupts their activity, leading to various biological effects .
Comparison with Similar Compounds
8-bromo-8H-quinazolin-4-one can be compared with other quinazolinone derivatives, such as:
8-aryl-2-morpholino-quinazolin-4-ones: These compounds exhibit similar biological activities but differ in their structural modifications and specific targets.
2-(4-bromophenyl)-quinazolin-4(3H)-one: This compound has a bromine atom at a different position, leading to variations in its biological activity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which enhances its chemical reactivity and potential for diverse applications.
Properties
Molecular Formula |
C8H5BrN2O |
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Molecular Weight |
225.04 g/mol |
IUPAC Name |
8-bromo-8H-quinazolin-4-one |
InChI |
InChI=1S/C8H5BrN2O/c9-6-3-1-2-5-7(6)10-4-11-8(5)12/h1-4,6H |
InChI Key |
DZLZCFVCDZDRNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(C2=NC=NC(=O)C2=C1)Br |
Origin of Product |
United States |
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